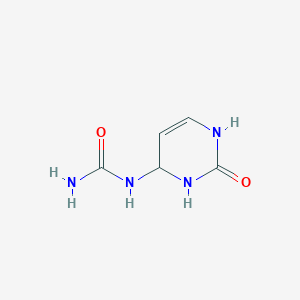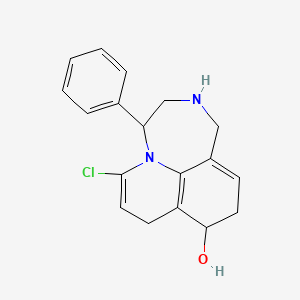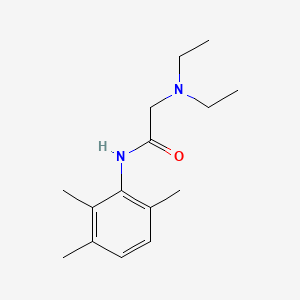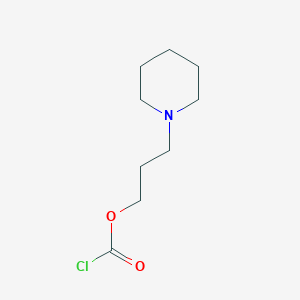
3-(Piperidin-1-yl)propyl carbonochloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Piperidin-1-yl)propyl carbonochloridate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-1-yl)propyl carbonochloridate typically involves the reaction of piperidine with propyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction can be represented as follows:
Piperidine+Propyl chloroformate→3-(Piperidin-1-yl)propyl carbonochloridate
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors. These reactors provide better control over reaction conditions, leading to higher yields and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Piperidin-1-yl)propyl carbonochloridate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: In the presence of water, it can hydrolyze to form piperidine and propyl alcohol.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, with an amine nucleophile, the product would be a substituted amide.
Hydrolysis: The major products are piperidine and propyl alcohol.
Applications De Recherche Scientifique
3-(Piperidin-1-yl)propyl carbonochloridate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the modification of biomolecules for studying their functions.
Medicine: It is explored for its potential use in drug development due to its piperidine moiety, which is present in many pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-(Piperidin-1-yl)propyl carbonochloridate involves its reactivity as a carbonochloridate. It can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific application and the derivative formed .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A simpler compound with a similar structure but without the propyl carbonochloridate group.
N-(Piperidin-4-yl)benzamide: A compound with a piperidine moiety and a benzamide group, used in cancer research.
Piperine: An alkaloid with a piperidine moiety, known for its antioxidant and anticancer properties
Uniqueness
3-(Piperidin-1-yl)propyl carbonochloridate is unique due to its carbonochloridate group, which makes it highly reactive and useful in various chemical reactions. This reactivity allows it to be used as an intermediate in the synthesis of more complex molecules .
Propriétés
Numéro CAS |
65720-20-9 |
|---|---|
Formule moléculaire |
C9H16ClNO2 |
Poids moléculaire |
205.68 g/mol |
Nom IUPAC |
3-piperidin-1-ylpropyl carbonochloridate |
InChI |
InChI=1S/C9H16ClNO2/c10-9(12)13-8-4-7-11-5-2-1-3-6-11/h1-8H2 |
Clé InChI |
XWNPYMGXBWOMBY-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCCOC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


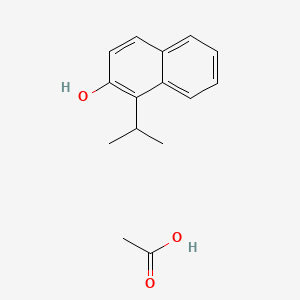

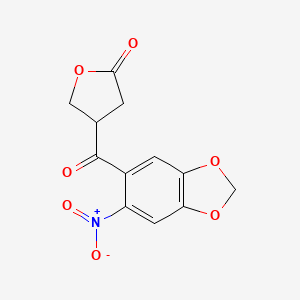
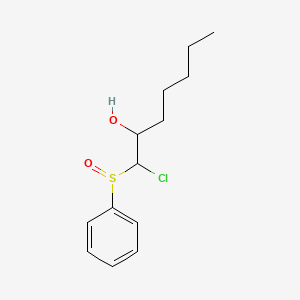
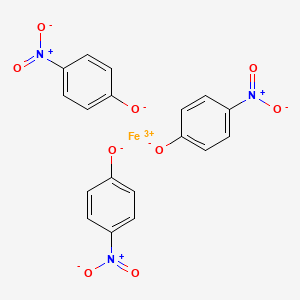


![Cyclohexanol, 1,1'-[[(4-chlorophenyl)imino]di-1-propyne-3,1-diyl]bis-](/img/structure/B14484063.png)
![1,1,2,2,3,3-Hexafluoro-2,3-dihydrobenzo[f]azulen-9(1H)-one](/img/structure/B14484067.png)
![[(1S)-7-Oxabicyclo[4.1.0]hepta-2,4-dien-2-yl]methanol](/img/structure/B14484077.png)
